Phenyl naphthalene-2-sulfonate
Overview
Description
Phenyl naphthalene-2-sulfonate is a compound that is derived from naphthalene-2-sulfonic acid . It is a colorless, water-soluble solid .
Synthesis Analysis
This compound can be synthesized as a result of the reactions of 5-amino-2-sulfanylbenzimidazole with 2-(2-naphthylsulfonyloxy)benzaldehyde . The newly synthesized compound was characterized using IR, 1H and 13C NMR spectroscopy .Molecular Structure Analysis
The molecular structure of this compound has been analyzed using various techniques . Theoretical investigations of the thione–thiol tautomerism of the molecule were performed .Chemical Reactions Analysis
This compound can undergo various chemical reactions . For instance, it can participate in SN2 reactions .Physical and Chemical Properties Analysis
This compound has a molecular weight of 284.34 . More detailed physical and chemical properties are not explicitly mentioned in the available literature .Scientific Research Applications
Polymer Synthesis and Properties
Phenyl naphthalene-2-sulfonate is utilized in the synthesis of novel polyimides and copolyimides, showing significant properties for various applications. For example, Chen et al. (2006) synthesized sulfonated copolyimides using a sulfonated aromatic diamine derivative, demonstrating good solubility and high desulfonation temperature, indicating stability of sulfonic acid groups. These materials showed potential in flexible and tough membrane applications with high proton conductivity (Chen et al., 2006). Similarly, Einsla et al. (2005) studied sulfonated naphthalene dianhydride based polyimide copolymers, assessing their potential for fuel cell applications (Einsla et al., 2005).
Molecular Structural Analysis
The molecular structure of this compound derivatives plays a crucial role in their applications. Nagy et al. (2002) analyzed the molecular structures of various naphthalene derivatives, focusing on their sulfur valence states and S⋯S and S⋯O close contacts. Such analyses are essential for understanding the chemical behavior of these compounds (Nagy et al., 2002).
Environmental Applications
In environmental science, the degradation of naphthalenesulfonic acids, including this compound, is a critical area of study. Rivera-Utrilla et al. (2002) investigated the oxidation of naphthalenesulfonic acids with ozone, providing insights into the treatment of pollutants in industrial wastewater (Rivera-Utrilla et al., 2002). Additionally, Pan et al. (2008) explored the removal of aromatic sulfonates from wastewater using a recyclable polymer, indicating the potential for this compound in wastewater treatment (Pan et al., 2008).
Therapeutic Research
While excluding specific drug use and dosage, it's notable that this compound derivatives have been explored in therapeutic contexts. For instance, Tang et al. (2021) synthesized benzyl naphthyl sulfoxide/sulfone derivatives with potential antitumor effects, indicating the relevance of this compound in cancer research (Tang et al., 2021).
Mechanism of Action
Target of Action
It’s known that sulfonated compounds often interact with proteins and other biological molecules, anchoring to cationic side chains via their sulfonate moiety .
Mode of Action
In the crystal structure of the compound, the molecules are linked by intermolecular c-h⋯o hydrogen bonds, forming a chain along the a axis . This suggests that the compound may interact with its targets through hydrogen bonding, potentially altering their structure or function .
Biochemical Pathways
It’s known that sulfonated compounds like phenyl naphthalene-2-sulfonate can be involved in various biochemical reactions, including desulfonations .
Result of Action
The compound’s ability to form hydrogen bonds suggests it could potentially alter the structure or function of its targets .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the compound’s fluorescence properties are known to be environmentally sensitive .
Safety and Hazards
Future Directions
Biochemical Analysis
Biochemical Properties
It is known that sulfonated aromatic compounds, like Phenyl naphthalene-2-sulfonate, can interact with various enzymes, proteins, and other biomolecules . The nature of these interactions is complex and can involve various biochemical reactions .
Cellular Effects
It is known that sulfonated aromatic compounds can have significant effects on various types of cells and cellular processes . They can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound is not fully understood. It is known that sulfonated aromatic compounds can exert their effects at the molecular level through various mechanisms. These can include binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that the effects of sulfonated aromatic compounds can change over time in laboratory settings . This can include information on the compound’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
It is known that the effects of sulfonated aromatic compounds can vary with different dosages in animal models . This can include any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
It is known that sulfonated aromatic compounds can be involved in various metabolic pathways . This can include interactions with various enzymes or cofactors, as well as effects on metabolic flux or metabolite levels .
Transport and Distribution
It is known that sulfonated aromatic compounds can be transported and distributed within cells and tissues . This can include interactions with various transporters or binding proteins, as well as effects on the compound’s localization or accumulation .
Subcellular Localization
It is known that sulfonated aromatic compounds can be localized to specific compartments or organelles within cells . This can include any targeting signals or post-translational modifications that direct the compound to specific compartments or organelles .
Properties
IUPAC Name |
phenyl naphthalene-2-sulfonate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12O3S/c17-20(18,19-15-8-2-1-3-9-15)16-11-10-13-6-4-5-7-14(13)12-16/h1-12H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AMZOVRCWZOIZHH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OS(=O)(=O)C2=CC3=CC=CC=C3C=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40627290 | |
Record name | Phenyl naphthalene-2-sulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40627290 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
62141-80-4 | |
Record name | Phenyl naphthalene-2-sulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40627290 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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